1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride
CAS No.: 1170167-74-4
Cat. No.: VC3357744
Molecular Formula: C16H24Cl2N4O
Molecular Weight: 359.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170167-74-4 |
|---|---|
| Molecular Formula | C16H24Cl2N4O |
| Molecular Weight | 359.3 g/mol |
| IUPAC Name | 3-(4-methylphenyl)-5-(3-piperazin-1-ylpropyl)-1,2,4-oxadiazole;dihydrochloride |
| Standard InChI | InChI=1S/C16H22N4O.2ClH/c1-13-4-6-14(7-5-13)16-18-15(21-19-16)3-2-10-20-11-8-17-9-12-20;;/h4-7,17H,2-3,8-12H2,1H3;2*1H |
| Standard InChI Key | GJTISIOGZZGHEN-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)CCCN3CCNCC3.Cl.Cl |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)CCCN3CCNCC3.Cl.Cl |
Introduction
Chemical Identity and Properties
1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride is a crystalline compound characterized by its unique molecular structure combining piperazine and oxadiazole functional groups. It is primarily used in research environments to explore potential pharmaceutical applications, particularly in neurological and antimicrobial contexts.
The compound is identified by its specific chemical identifiers, which enable researchers to accurately reference and study this molecule. It belongs to the broader class of oxadiazole-containing compounds, which have garnered significant attention in medicinal chemistry for their diverse biological activities.
Chemical Identifiers and Physical Properties
The compound possesses several standardized identifiers and physical properties that characterize its chemical nature:
| Property | Value |
|---|---|
| CAS Number | 1170167-74-4 |
| Molecular Formula | C16H24Cl2N4O |
| Molecular Weight | 359.3 g/mol |
| IUPAC Name | 3-(4-methylphenyl)-5-(3-piperazin-1-ylpropyl)-1,2,4-oxadiazole;dihydrochloride |
| Standard InChI | InChI=1S/C16H22N4O.2ClH/c1-13-4-6-14(7-5-13)16-18-15(21-19-16)3-2-10-20-11-8-17-9-12-20;;/h4-7,17H,2-3,8-12H2,1H3;2*1H |
| Standard InChIKey | GJTISIOGZZGHEN-UHFFFAOYSA-N |
| SMILES Notation | CC1=CC=C(C=C1)C2=NOC(=N2)CCCN3CCNCC3.Cl.Cl |
The physical state of this compound is typically a solid at room temperature, consistent with its salt form as a dihydrochloride. The dihydrochloride salt formation enhances the compound's stability and solubility in aqueous media, which is advantageous for both research applications and potential pharmaceutical formulations.
Structural Features and Chemistry
The molecular architecture of 1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride consists of several key structural components that contribute to its chemical behavior and biological activity.
Key Structural Components
The compound combines three primary structural elements:
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A 4-methylphenyl group, which provides aromatic character and lipophilicity
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A 1,2,4-oxadiazole heterocyclic ring, which serves as a crucial pharmacophore
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A piperazine ring connected via a propyl linker, which contributes to the compound's ability to interact with biological targets
The 1,2,4-oxadiazole ring is particularly significant as it represents a bioisostere for amide and ester functionalities, potentially enhancing metabolic stability while maintaining hydrogen-bonding capabilities. This heterocyclic system contains both oxygen and nitrogen atoms that can participate in various interactions with biological receptors.
Structural Comparison with Related Compounds
Several structurally related compounds provide valuable insights into the potential properties and applications of 1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride:
| Compound | Key Structural Difference | Molecular Weight | Formula |
|---|---|---|---|
| 1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride | Reference compound | 359.3 g/mol | C16H24Cl2N4O |
| 1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride | Replaces 4-methylphenyl with thiophen-2-yl | 351.3 g/mol | C13H20Cl2N4OS |
| 1-(4-methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine | More complex structure with pyridine and methyl-substituted piperidine | 432.57 g/mol | C25H32N6O |
The structural analog 1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride showcases the versatility of this chemical scaffold, where the aromatic component can be modified while maintaining the core oxadiazole-piperazine connectivity . Similarly, the more complex analog containing pyridine and methylpiperidin-1-yl substituents demonstrates how this basic structure can be elaborated to potentially modulate pharmacological properties and biological activity .
Structure-Activity Relationships
Understanding the structure-activity relationships of 1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride and related compounds provides valuable insights into how structural modifications might affect biological activity.
Key Pharmacophore Elements
The biological activity of this compound likely depends on several key structural features:
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The 4-methylphenyl group: The methyl substituent on the phenyl ring contributes to lipophilicity and may influence receptor binding through hydrophobic interactions. Comparisons with related compounds such as those containing 4-chlorophenyl substituents suggest that modifications to this aromatic ring can significantly alter biological activity .
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The 1,2,4-oxadiazole ring: This heterocyclic system serves as a rigid scaffold that orients the molecule's functional groups in three-dimensional space. The nitrogen and oxygen atoms in this ring can participate in hydrogen bonding with receptor sites, potentially contributing to binding affinity and selectivity.
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The propyl linker: The three-carbon chain connecting the oxadiazole and piperazine moieties provides conformational flexibility, allowing the molecule to adapt its shape to complement binding pockets in target proteins.
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The piperazine ring: This structural element is commonly found in neurologically active compounds due to its ability to interact with various neurotransmitter receptors. The dihydrochloride salt formation at the piperazine nitrogens enhances water solubility and may influence tissue distribution.
Comparative Analysis with Structural Analogs
A comparison of 1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride with structurally related compounds reveals important structure-activity patterns:
These structural variations illustrate how modifications to the core scaffold can potentially tune the pharmacological properties of these compounds. For example, replacing the 4-methylphenyl group with a thiophen-2-yl group changes the electronic properties and three-dimensional shape of the molecule, potentially affecting its interaction with biological targets .
Physicochemical Properties and Pharmaceutical Considerations
The physicochemical properties of 1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride have significant implications for its potential pharmaceutical applications.
Solubility and Bioavailability
As a dihydrochloride salt, this compound exhibits enhanced water solubility compared to its free base form. This property is particularly important for pharmaceutical applications, as it can influence bioavailability and formulation strategies. The presence of both hydrophilic (piperazine) and lipophilic (4-methylphenyl) moieties suggests an amphiphilic character that may facilitate crossing biological barriers while maintaining sufficient water solubility.
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